molecular formula C17H11F2NO2 B2469531 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione CAS No. 1023514-69-3

2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione

Cat. No. B2469531
CAS RN: 1023514-69-3
M. Wt: 299.277
InChI Key: VREJGEOENAWTNN-UHFFFAOYSA-N
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Description

“2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione” is a chemical compound . It’s related to indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Scientific Research Applications

Hypolipidemic Activities

Indan-1,3-dione derivatives , including 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione, have been explored for their hypolipidemic activities. These compounds, when tested in rodents, have shown significant reduction in both serum cholesterol and triglyceride levels. For instance, 2-(4-Methoxyphenyl)indan-1,3-dione demonstrated a 41% reduction in serum cholesterol and 58% reduction in serum triglyceride levels in mice. These derivatives also inhibited key enzymes in lipid synthesis, thereby modulating lipid content in rat lipoprotein fractions and suggesting potential benefits for atherosclerosis treatment (Murthy et al., 1985), (Hall et al., 1988).

Serotonin Receptor Activity

Studies on N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro(nonane and decane)-1,3-dione revealed these compounds possess varying affinities for serotonin 5-HT1A and 5-HT2A receptors. Notably, certain derivatives displayed distinct affinity for these receptors and demonstrated properties of agonists or antagonists in animal models, suggesting potential implications in neuropsychiatric disorder treatment (Obniska et al., 2006).

Anticonvulsant Properties

A series of phenothiazine derivatives and pyrrolidine-2,5-dione and piperidine-2,6-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds, including certain 1H-isoindole-1,3(2H)-diones and 8-azaspiro[4.5]decane-7,9-diones, showed effectiveness in various animal models of epilepsy. This highlights the potential of these derivatives in treating epilepsy and therapy-resistant epilepsy (Laws et al., 1998), (Kamiński et al., 2014).

Hypoglycemic and Hypolipidemic Activities

Research has also highlighted the hypoglycemic and hypolipidemic activities of certain thiazolidine-2,4-dione derivatives. For example, the synthesis and investigation of 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321) and related compounds showed promising results in genetically obese and diabetic mice, indicating their potential use as therapeutic agents for diabetes and lipid disorders (Sohda et al., 1982), (Gupta et al., 2005).

properties

IUPAC Name

2-[(2,4-difluorophenyl)methyliminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO2/c18-11-6-5-10(15(19)7-11)8-20-9-14-16(21)12-3-1-2-4-13(12)17(14)22/h1-7,9,21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCISGNBFFRXIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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